Cas no 1213700-58-3 ((2S)-2-amino-2-(2,5-dimethylthiophen-3-yl)ethan-1-ol)

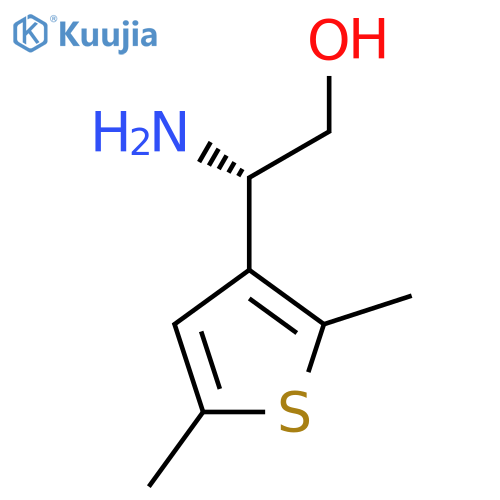

1213700-58-3 structure

商品名:(2S)-2-amino-2-(2,5-dimethylthiophen-3-yl)ethan-1-ol

(2S)-2-amino-2-(2,5-dimethylthiophen-3-yl)ethan-1-ol 化学的及び物理的性質

名前と識別子

-

- (2S)-2-amino-2-(2,5-dimethylthiophen-3-yl)ethan-1-ol

- AKOS006326759

- 1213700-58-3

- EN300-1855519

-

- インチ: 1S/C8H13NOS/c1-5-3-7(6(2)11-5)8(9)4-10/h3,8,10H,4,9H2,1-2H3/t8-/m1/s1

- InChIKey: FYPVDUWEAKVGPK-MRVPVSSYSA-N

- ほほえんだ: S1C(C)=CC(=C1C)[C@@H](CO)N

計算された属性

- せいみつぶんしりょう: 171.07178521g/mol

- どういたいしつりょう: 171.07178521g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 131

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.6

- トポロジー分子極性表面積: 74.5Ų

(2S)-2-amino-2-(2,5-dimethylthiophen-3-yl)ethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1855519-10.0g |

(2S)-2-amino-2-(2,5-dimethylthiophen-3-yl)ethan-1-ol |

1213700-58-3 | 10g |

$7927.0 | 2023-06-03 | ||

| Enamine | EN300-1855519-10g |

(2S)-2-amino-2-(2,5-dimethylthiophen-3-yl)ethan-1-ol |

1213700-58-3 | 10g |

$7927.0 | 2023-09-18 | ||

| Enamine | EN300-1855519-1g |

(2S)-2-amino-2-(2,5-dimethylthiophen-3-yl)ethan-1-ol |

1213700-58-3 | 1g |

$1844.0 | 2023-09-18 | ||

| Enamine | EN300-1855519-1.0g |

(2S)-2-amino-2-(2,5-dimethylthiophen-3-yl)ethan-1-ol |

1213700-58-3 | 1g |

$1844.0 | 2023-06-03 | ||

| Enamine | EN300-1855519-0.05g |

(2S)-2-amino-2-(2,5-dimethylthiophen-3-yl)ethan-1-ol |

1213700-58-3 | 0.05g |

$1549.0 | 2023-09-18 | ||

| Enamine | EN300-1855519-2.5g |

(2S)-2-amino-2-(2,5-dimethylthiophen-3-yl)ethan-1-ol |

1213700-58-3 | 2.5g |

$3611.0 | 2023-09-18 | ||

| Enamine | EN300-1855519-5g |

(2S)-2-amino-2-(2,5-dimethylthiophen-3-yl)ethan-1-ol |

1213700-58-3 | 5g |

$5345.0 | 2023-09-18 | ||

| Enamine | EN300-1855519-0.25g |

(2S)-2-amino-2-(2,5-dimethylthiophen-3-yl)ethan-1-ol |

1213700-58-3 | 0.25g |

$1696.0 | 2023-09-18 | ||

| Enamine | EN300-1855519-0.1g |

(2S)-2-amino-2-(2,5-dimethylthiophen-3-yl)ethan-1-ol |

1213700-58-3 | 0.1g |

$1623.0 | 2023-09-18 | ||

| Enamine | EN300-1855519-0.5g |

(2S)-2-amino-2-(2,5-dimethylthiophen-3-yl)ethan-1-ol |

1213700-58-3 | 0.5g |

$1770.0 | 2023-09-18 |

(2S)-2-amino-2-(2,5-dimethylthiophen-3-yl)ethan-1-ol 関連文献

-

Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

-

Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658

-

Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797

-

Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800

1213700-58-3 ((2S)-2-amino-2-(2,5-dimethylthiophen-3-yl)ethan-1-ol) 関連製品

- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)

- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)

- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)

- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)

- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)

- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)

- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)

- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)

- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)

- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量